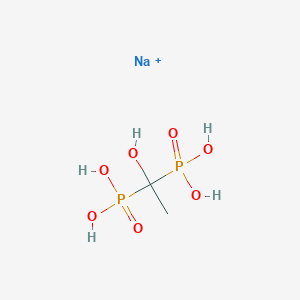
2-(3-Mercaptophenyl)acetic acid
Descripción general
Descripción
2-(3-Mercaptophenyl)acetic acid, also known as MPAA, is a thiol-containing compound that has been extensively studied for its potential applications in various scientific fields. MPAA is a white crystalline solid with a molecular weight of 182.23 g/mol and a melting point of 136-138°C. This compound is commonly used in chemical synthesis, biochemical research, and pharmaceutical development.
Aplicaciones Científicas De Investigación
Antioxidant Activity : A compound related to 2-(3-Mercaptophenyl)acetic acid, namely 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been found to exhibit significant antioxidant activity. It protects erythrocytes from oxidative damage and could be a promising agent in the pharmacology of diabetes (Šoltésová Prnová et al., 2015).
Catalysis in Chemical Ligation : 3-Mercaptobenzyl sulfonate, a related compound, shows potential as a catalyst in native chemical ligation. This can benefit applications in areas like the synthesis of glycosylated peptides (Cowper et al., 2015).
Occupational and Environmental Medicine : The accurate detection of mercapturic acids from industrial chemicals in human urine, which can be derived from compounds similar to this compound, provides valuable information for occupational and environmental medicine (Schettgen et al., 2008).
Chemical Synthesis : The study by Karimi and Zareyee (2003) demonstrates the efficient deoxygenation of alkyl and aryl sulfoxides to thioethers using 3-mercaptopropionic acid, highlighting its role in chemical synthesis (Karimi & Zareyee, 2003).
Tautomerism in Aqueous Solution : The most stable tautomer of a compound structurally similar to this compound, specifically 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, in aqueous solution is identified, providing insights into chemical behavior in solutions (Pop et al., 2015).
Pharmaceutical and Cosmetic Applications : Monomercurated acetic acid, which crystallizes into a form of this compound, has applications in pharmaceuticals and cosmetics (Grdenić et al., 1991).
Green Chemistry : A green synthetic protocol for synthesizing 3-mercaptocoumarins in water, avoiding the need for catalysts, demonstrates the environmentally friendly approaches in chemistry involving compounds related to this compound (Yadav et al., 2009).
Antimicrobial Activity : The synthesis of formazans from a base of a compound similar to this compound exhibits moderate antimicrobial activity against pathogenic bacteria and fungal strains, indicating its potential in antimicrobial research (Sah et al., 2014).
Mecanismo De Acción
Pharmacokinetics
suggests that it may have good bioavailability.
Action Environment
The action of 2-(3-Mercaptophenyl)acetic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Furthermore, its reactivity and efficacy may be influenced by the presence of metal ions, given its role as a ligand.
Propiedades
IUPAC Name |
2-(3-sulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWQAXQJQOPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393484 | |
| Record name | 2-(3-Mercaptophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63271-86-3 | |
| Record name | 2-(3-Mercaptophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63271-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
